molecular formula C24H23FN2O3S B2486451 N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylbenzamide CAS No. 1208645-40-2

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylbenzamide

Cat. No.: B2486451
CAS No.: 1208645-40-2
M. Wt: 438.52
InChI Key: ORJICBWTZSWWPB-UHFFFAOYSA-N
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Description

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylbenzamide is a useful research compound. Its molecular formula is C24H23FN2O3S and its molecular weight is 438.52. The purity is usually 95%.
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Scientific Research Applications

Binding and Inhibition Studies

Research on structurally similar compounds has explored their binding interactions and inhibitory effects on enzymes. For instance, sulfonamides and tetrahydroisoquinolines have been studied for their potent and selective inhibition of phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in the synthesis of the neurotransmitter norepinephrine. These studies offer insights into the molecular interactions critical for designing selective enzyme inhibitors, potentially relevant for neurological and cardiovascular conditions (Grunewald et al., 2006).

Anticancer Applications

Derivatives of naphthoquinone containing phenylaminosulfanyl moieties have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines. Such compounds have shown potent cytotoxic activity, indicating their potential as therapeutic agents for cancer treatment (Ravichandiran et al., 2019). This line of research demonstrates the utility of chemical compounds in developing new anticancer medications.

Antimicrobial Activity

Research into sulfonamide derivatives, including those structurally related to the compound , has shown promising antimicrobial properties. Studies on sulfonamides and carbamates of morpholinoaniline, an intermediate in antibiotic synthesis, reveal significant antibacterial and antifungal activities. These findings underscore the potential of such compounds in developing new antimicrobial agents (Janakiramudu et al., 2017).

Synthesis and Chemical Properties

Efforts have been made to develop practical and scalable synthetic routes for compounds with potential as channel inhibitors, showcasing the importance of efficient synthesis methods in drug development and chemical research (Yoshida et al., 2014). Such studies are essential for the large-scale production and further investigation of novel compounds with therapeutic potential.

Safety and Hazards

The safety and hazards associated with this compound are not known. As with all chemicals, it should be handled with care, and appropriate safety precautions should be taken when handling and storing it .

Biochemical Analysis

Biochemical Properties

Based on its structural similarity to other compounds, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

It is possible that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylbenzamide at different dosages in animal models have not been reported . Such studies could provide valuable information on any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized . Understanding the enzymes or cofactors it interacts with, and any effects on metabolic flux or metabolite levels, would provide valuable insights into its biochemical role .

Transport and Distribution

Information on any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation, would be valuable for understanding its biochemical and cellular effects .

Subcellular Localization

Understanding its localization and any effects on its activity or function, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles, would provide valuable insights into its cellular role .

Properties

IUPAC Name

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-2,5-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN2O3S/c1-16-5-6-17(2)22(14-16)24(28)26-20-10-7-18-4-3-13-27(23(18)15-20)31(29,30)21-11-8-19(25)9-12-21/h5-12,14-15H,3-4,13H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORJICBWTZSWWPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)F)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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